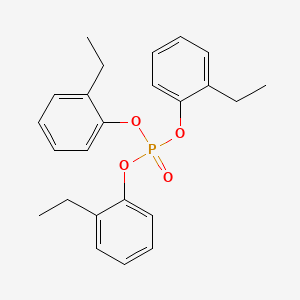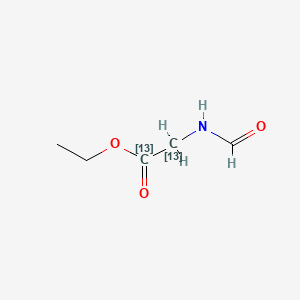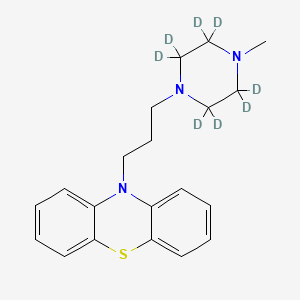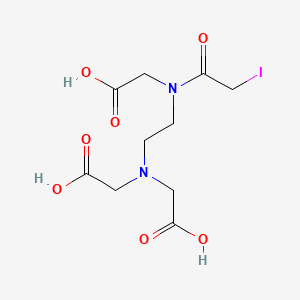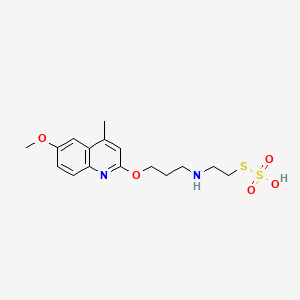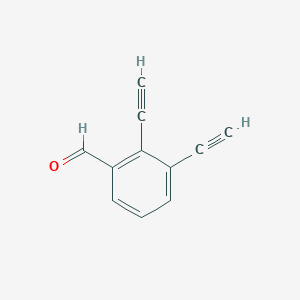
Benzaldehyde, 2,3-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,3-diethynyl- is an organic compound characterized by the presence of a benzene ring substituted with two ethynyl groups at the 2 and 3 positions and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine.
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,3-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,3-diethynyl- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-diethynylbenzoic acid.
Reduction: 2,3-diethynylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,3-diethynyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials, including polymers and ligands for catalysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,3-diethynyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles like amino acids in proteins. This can lead to the inhibition of enzyme activity or the induction of cellular stress responses . The ethynyl groups can also participate in reactions that modify cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, used widely in flavorings and fragrances.
2,3-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethynyl groups.
2,3-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethynyl groups.
Uniqueness: Benzaldehyde, 2,3-diethynyl- is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it valuable in the synthesis of advanced materials and in research exploring new chemical and biological activities .
Properties
CAS No. |
412041-46-4 |
|---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2,3-diethynylbenzaldehyde |
InChI |
InChI=1S/C11H6O/c1-3-9-6-5-7-10(8-12)11(9)4-2/h1-2,5-8H |
InChI Key |
XMMFITMHGUVLSY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1C#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



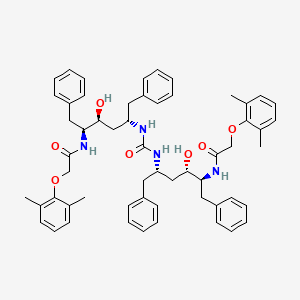
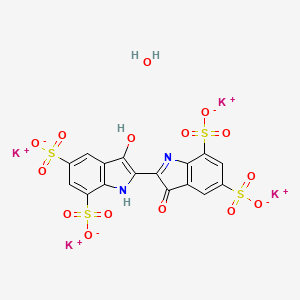
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
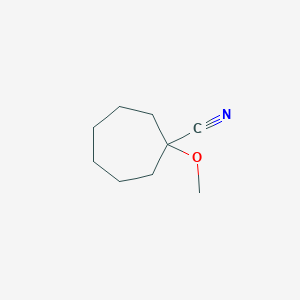
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
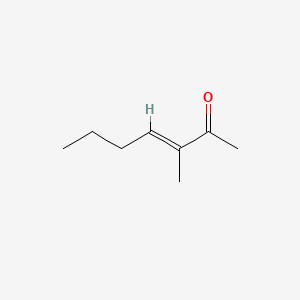
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
